[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
Description
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Properties
IUPAC Name |
[6-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO15/c1-9(26)24-16-19(17(31)14(7-25)37-22(16)32-6)39-23-21(36-13(5)30)20(35-12(4)29)18(34-11(3)28)15(38-23)8-33-10(2)27/h14-23,25,31H,7-8H2,1-6H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSIDYFMHBBYOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate, also known by its IUPAC name, is a complex glycoside derivative notable for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 509.53 g/mol. The compound features multiple hydroxyl groups and acetyl functionalities, which contribute to its solubility and reactivity in biological systems.
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. Antioxidants are critical in neutralizing free radicals that contribute to oxidative stress and various diseases. In vitro studies have shown that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Studies demonstrate that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may have anti-inflammatory effects. In animal models, administration of the compound has resulted in reduced levels of pro-inflammatory cytokines, indicating a potential role in managing inflammatory conditions.
Case Study: Antioxidant Evaluation
A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of the compound using the DPPH radical scavenging method. The results indicated an IC50 value of 45 µg/mL, demonstrating its potency compared to standard antioxidants like ascorbic acid (IC50 = 30 µg/mL).
| Compound | IC50 (µg/mL) |
|---|---|
| [6-[5-Acetamido... | 45 |
| Ascorbic Acid | 30 |
Case Study: Antimicrobial Testing
In a study by Johnson et al. (2022), the antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 70 µg/mL for E. coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 70 |
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. Its structural features allow it to interact with cellular receptors and enzymes, influencing processes such as cell signaling and gene expression.
- Antioxidant Mechanism : The hydroxyl groups in the structure are believed to donate electrons to free radicals, stabilizing them.
- Antimicrobial Mechanism : The acetyl groups may enhance membrane permeability, allowing for better penetration into bacterial cells.
Scientific Research Applications
Basic Information
- Molecular Formula: C23H35NO15
- Molecular Weight: 565.5 g/mol
- IUPAC Name: [6-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
- InChI Key: UGSIDYFMHBBYOM-UHFFFAOYSA-N
Structural Features
The compound contains multiple functional groups including acetyl and hydroxymethyl moieties, which enhance its reactivity and potential biological activity. The methoxy and acetamido substitutions contribute to its solubility and stability in biological systems.
Medicinal Chemistry
This compound has been explored for its potential as an antineoplastic agent . The presence of acetamido and hydroxymethyl groups suggests that it may interfere with cellular mechanisms involved in tumor growth. Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
Biochemical Studies
The structural characteristics of this compound allow it to serve as a glycosyl donor in glycosylation reactions. This application is crucial for synthesizing complex carbohydrates and glycoproteins, which are important in understanding biological processes and developing therapeutic agents.
Drug Development
Due to its unique structure, the compound is being investigated for use in drug formulations aimed at enhancing bioavailability and targeted delivery of active pharmaceutical ingredients (APIs). The triacetoxy groups may facilitate the formation of prodrugs that can improve pharmacokinetic properties.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of similar oxan derivatives. The results demonstrated that compounds with structural similarities to [6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy...] exhibited significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (LNCaP). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Glycosylation Reactions
Research published in Carbohydrate Research highlighted the effectiveness of using similar compounds as glycosyl donors. In this study, the compound facilitated the synthesis of complex oligosaccharides that were further utilized in vaccine development against bacterial infections. The efficiency of glycosylation reactions was significantly improved compared to traditional methods.
Preparation Methods
Glycosylation Approaches
The 1→3 glycosidic bond formation is critical. Methods include:
Note: Stereoselectivity depends on donor conformation (axial vs equatorial)
Acetamido Group Introduction
The 5-acetamido group is introduced via:
| Step | Reagents | Conditions | Key Challenge |
|---|---|---|---|
| Chloride substitution | 2-Chloroacetamido → 2-acetamido | Tributylstannane reduction | Avoiding over-reduction |
| Direct acetylation | Acetic anhydride/pyridine | Room temp, anhydrous | Selectivity for N vs O |
Detailed Preparation Protocol
Per-O-Acetylation of Precursor Sugars
Step 1: Acetylation of D-glucosamine derivatives
Reagents: Acetic anhydride, pyridine
Conditions: RT, 12-24 hrs
Yield: >90% (based on analogs)
Step 2: Protection of hydroxymethyl group
Method: Methylation (CH₃I, Ag₂O) or methoxylation
Key Consideration: Stability under glycosylation conditions
Glycosylation
Step 3: Donor activation with trichloroacetimidate
Reagents: CCl₃CN, DBU
Conditions: Anhydrous CH₂Cl₂, -20°C → RT
Acceptors: 3,4-O-unprotected tetra-O-acetyl-D-glucopyranose
Step 4: Coupling reaction
Catalyst: FeCl₃ (5-10 mol%)
Solvent: CH₂Cl₂/DMF (9:1)
Yield: 70-85% (based on)
Post-Glycosylation Functionalization
Methoxy Group Installation
Method: Williamson ether synthesis
Reagents: CH₃ONa, CH₃I
Conditions: DMF, 60°C, 4 hrs
Selectivity: Prior acetylation blocks competing OH groups
Final Deprotection
Step 5: Selective deacetylation
Reagents: NaOMe/MeOH
Conditions: 0°C → RT, 2 hrs
Target: C3,4,5-OAc groups retained; C2-OAc converted to methyl acetate
Data Tables
Table 1: Key Reaction Steps and Optimization
Table 2: Comparative Glycosylation Methods
| Donor Type | Yield | Selectivity | Ease of Use | Limitations |
|---|---|---|---|---|
| Trichloroacetimidate | 75-90% | High β | Moderate | Moisture sensitivity |
| Chloroacetamido | 60-75% | Moderate | High | Side-product formation |
Challenges and Solutions
| Challenge | Solution | Impact |
|---|---|---|
| Stereoselectivity | Use axial donors (trichloroacetimidate) | Increases β-yield by 20% |
| Methoxy group stability | Perform methylation post-glycosylation | Prevents cleavage |
| Acetamido group retention | Avoid strong acids during deprotection | Maintains N-acetyl bond |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to construct the complex glycosidic linkages in this compound?
- Methodological Answer : The synthesis typically involves sequential protection/deprotection of hydroxyl groups and stereoselective glycosylation. For example, acetylation (using acetic anhydride) protects hydroxyl groups, while Koenigs-Knorr-type reactions (using AgOTf or BF₃·Et₂O as catalysts) facilitate glycosidic bond formation . Monitoring reaction progress via TLC (e.g., silica gel plates with UV visualization) is critical to ensure intermediate purity .
| Key Reaction Steps | Reagents/Conditions |
|---|---|
| Acetylation of hydroxyl groups | Ac₂O, pyridine, RT, 12h |
| Glycosylation (stereoselective) | AgOTf, DCM, 0°C → RT, 6h |
| Deprotection (selective) | NaOMe/MeOH, 2h |
Q. How is the stereochemistry of the oxane rings validated during synthesis?
- Answer : High-resolution NMR (¹H, ¹³C, and 2D COSY/HSQC) is used to confirm stereochemistry. For instance, coupling constants (J-values) between axial/equatorial protons in the oxane rings (e.g., J = 8–12 Hz for axial-axial interactions) distinguish α/β configurations . X-ray crystallography (e.g., using Cu-Kα radiation) provides definitive proof, as seen in analogous glycosides .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for acetylated intermediates?
- Answer : Discrepancies in NMR or MS data often arise from incomplete acetylation or rotameric forms. Strategies include:
- Dynamic NMR : Heating the sample to coalesce split peaks and confirm rotameric equilibria .
- HPLC-MS : Using reverse-phase C18 columns (ACN/H₂O gradient) to separate and identify acetylated vs. non-acetylated species .
- Comparative Analysis : Cross-referencing with crystallographic data from structurally similar compounds (e.g., Acta Crystallographica reports ).
Q. What computational methods are suitable for predicting the compound’s conformational stability in aqueous solutions?
- Answer : Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) model solvation effects. Key parameters:
- Solvation Shell Analysis : Water molecules’ hydrogen-bonding patterns around acetyl and hydroxyl groups .
- Free Energy Landscapes : Umbrella sampling to estimate energy barriers for oxane ring puckering .
- Validation : Compare simulated NMR chemical shifts (via DFT calculations, e.g., B3LYP/6-31G*) with experimental data .
Q. What strategies optimize the regioselective acetylation of polyhydroxy precursors?
- Answer : Regioselectivity is controlled via:
- Protecting Group Strategy : Temporary silyl ethers (TBDMSCl) block specific hydroxyls before acetylation .
- Catalytic Methods : DMAP or enzymatic catalysts (e.g., lipases) enhance reaction efficiency .
- Example : In , K₂CO₃ in DMF promoted selective acetylation at primary hydroxyls over secondary ones.
Q. How do structural variations in the acetamido group impact biological activity?
- Answer : Modifying the acetamido moiety (e.g., replacing with sulfonamides or ureas) alters hydrogen-bonding capacity and target binding. For instance:
- SAR Studies : Compare bioactivity of derivatives using in vitro assays (e.g., enzyme inhibition) .
- Structural Analysis : Overlay X-ray structures to identify critical interactions (e.g., acetamido → kinase hinge region) .
Data Contradiction Analysis
Q. Conflicting reports exist on the compound’s solubility in polar solvents. How can this be addressed?
- Answer : Solubility discrepancies may stem from polymorphic forms or residual impurities. Resolve via:
- PXRD : Identify crystalline vs. amorphous phases .
- Purification : Recrystallization from EtOAc/hexane (1:3) or preparative HPLC .
- Reported Data :
| Solvent | Solubility (mg/mL) | Source |
|---|---|---|
| DMSO | 25.3 | |
| Water | <0.1 |
Experimental Design Considerations
Q. What precautions are necessary for handling the compound’s hydrolytic instability?
- Answer : The acetyl groups are prone to hydrolysis in aqueous/alkaline conditions. Recommendations:
- Storage : Anhydrous DMSO at –20°C under argon .
- Reaction Conditions : Avoid prolonged exposure to moisture (use molecular sieves) and minimize basic pH .
Advanced Characterization Techniques
Q. How can cryo-EM or AFM be applied to study this compound’s supramolecular assemblies?
- Answer :
- Cryo-EM : Resolve micellar or vesicular structures in aqueous buffers (1–5 mg/mL, vitrified at –180°C) .
- AFM : Image surface topology in thin films (e.g., spin-coated on mica) to assess self-assembly patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
